molecular formula C18H22N6OS B5551189 3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine

3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine

Cat. No. B5551189
M. Wt: 370.5 g/mol
InChI Key: DZCPBGCVTIEGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of molecules that involve intricate structures like pyrazole, pyrimidine, triazine, and piperidine units. These structures are notable for their diverse chemical and physical properties and have been explored in various fields of chemistry and pharmacology.

Synthesis Analysis

  • A study by Mohamed et al. (2011) discussed the synthesis of related pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives through reactions involving sodium salts of hydroxy-prop-en-ones and various heterocyclic amines, including piperidine derivatives in piperidenium acetate (Mohamed, Eman K. A. Abdelall, Yasser H. Zaki, & A. Abdelhamid, 2011).

Molecular Structure Analysis

Chemical Reactions and Properties

  • The synthesis of related compounds like 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans has been reported by Shestopalov et al. (2002), highlighting the chemical reactivity and potential applications of these structures (Shestopalov et al., 2002).

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to the specified chemical structure have been synthesized to explore their potential as therapeutic agents. For example, the preparation of 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles with bromopyridines showcases a method to access structurally similar compounds, which can be further modified for various biological applications (Shevchuk et al., 2012). Additionally, the synthesis of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, and triazolo[1,5-a]pyrimidine derivatives containing pyridine moiety further demonstrates the versatility of these compounds in medicinal chemistry (Mohamed et al., 2011).

Biological Activity and Potential Therapeutic Uses

The biological activity of compounds with similar structures has been a subject of interest in the development of new therapeutic agents. For instance, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been studied as human A₃ adenosine receptor antagonists, highlighting their potential in creating treatments for conditions associated with this receptor (Baraldi et al., 2012). This suggests that compounds with the specified chemical structure could also be explored for their receptor-binding properties and antagonist activity.

Moreover, the antimicrobial activity of thiazolo[3, 2]pyridines containing the pyrazolyl moiety has been demonstrated, indicating their potential in addressing microbial infections (El‐Emary et al., 2005). This highlights the broader applicability of such compounds in developing new antimicrobial agents.

properties

IUPAC Name

1-[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-22-16(12-24-8-3-6-19-24)20-21-18(22)15-4-2-7-23(11-15)17(25)10-14-5-9-26-13-14/h3,5-6,8-9,13,15H,2,4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCPBGCVTIEGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)CC3=CSC=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine

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